molecular formula C10H10BrNO2S B1440016 2-(4-Bromobenzenesulfonyl)-2-methylpropanenitrile CAS No. 1178187-96-6

2-(4-Bromobenzenesulfonyl)-2-methylpropanenitrile

Cat. No.: B1440016
CAS No.: 1178187-96-6
M. Wt: 288.16 g/mol
InChI Key: BZURLKRPSDLFMG-UHFFFAOYSA-N
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Description

2-(4-Bromobenzenesulfonyl)-2-methylpropanenitrile (CAS: 1178187-96-6) is a nitrile-functionalized organic compound characterized by a 4-bromobenzenesulfonyl group attached to a branched propanenitrile backbone. Its molecular formula is C₁₀H₁₀BrNO₂S, with a molar mass of 288.16 g/mol .

Preparation Methods

General Synthetic Route

The typical synthetic approach involves the nucleophilic substitution of 4-bromobenzenesulfonyl chloride with 2-methylpropanenitrile under basic conditions. The reaction proceeds through the formation of a sulfonamide intermediate, followed by nitrile substitution to yield the target compound.

Key Reaction:

  • Step 1: Activation of 4-bromobenzenesulfonyl chloride.
  • Step 2: Reaction with 2-methylpropanenitrile in the presence of a base (e.g., triethylamine or sodium hydride) to form 2-(4-bromobenzenesulfonyl)-2-methylpropanenitrile.
  • Step 3: Purification by crystallization or chromatography.

This method leverages the electrophilic nature of the sulfonyl chloride and the nucleophilicity of the nitrile-bearing compound to form the sulfonylated nitrile product.

Detailed Reaction Conditions and Parameters

Parameter Typical Range/Value Notes
Solvent Aprotic solvents (e.g., tetrahydrofuran, dichloromethane) Solvent choice affects solubility and reaction rate
Base Triethylamine, sodium hydride Neutralizes HCl byproduct, promotes substitution
Temperature 0°C to room temperature Lower temperatures favor selectivity
Reaction Time 2 to 6 hours Monitored by TLC or HPLC
Molar Ratios 1 equiv 4-bromobenzenesulfonyl chloride : 1-1.2 equiv 2-methylpropanenitrile Slight excess of nitrile ensures complete conversion

The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of sulfonyl chloride. The base scavenges the HCl formed during the reaction, driving the equilibrium towards product formation.

Purification Techniques

Purification of this compound is crucial due to the presence of unreacted starting materials and side-products such as sulfonic acids or hydrolyzed derivatives.

  • Crystallization: Using solvents like hexane or ethyl acetate to selectively crystallize the product.
  • Column Chromatography: Silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate impurities.
  • Recrystallization: Further purification to enhance purity above 95%.

These methods ensure removal of closely related impurities and optimize the yield of the pure compound.

Alternative Synthetic Strategies and Related Intermediates

While direct sulfonylation of 2-methylpropanenitrile with 4-bromobenzenesulfonyl chloride is the main route, related synthetic strategies involve preparing key intermediates such as 2-(4-bromophenyl)-2-methylpropanoic acid, which can be converted to the sulfonyl chloride and subsequently to the target compound.

Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid:

  • Bromination of 2-methyl-2-phenylpropanoic acid in aqueous media under acidic or alkaline conditions yields the 4-bromo derivative with high selectivity (~95% purity).
  • The reaction uses 1-2 equivalents of bromine and is performed under heterogeneous conditions.
  • Purification involves esterification to methyl ester followed by distillation under reduced pressure to separate isomeric impurities.

This intermediate is a crucial precursor for sulfonyl chloride formation, which in turn is used for synthesizing the target nitrile compound.

Research Findings and Optimization Insights

  • Selectivity: The bromination step to prepare the 4-bromo intermediate shows high regioselectivity, minimizing isomeric impurities that complicate downstream purification.
  • Reaction Efficiency: Using stoichiometric amounts of bromine avoids excess reagent waste and side reactions.
  • Purity Control: Multi-step purification, including esterification and distillation, is necessary to achieve pharmaceutical-grade purity, especially when the compound is used as an intermediate in drug synthesis.
  • Safety Considerations: Handling of sulfonyl chlorides and bromine requires strict moisture control and protective equipment due to their corrosive and toxic nature.

Summary Table of Preparation Methods

Step Description Key Reagents/Conditions Outcome/Purity
1. Preparation of 4-bromobenzenesulfonyl chloride From 4-bromobenzenesulfonic acid via chlorination Thionyl chloride or phosphorus pentachloride Sulfonyl chloride intermediate
2. Reaction with 2-methylpropanenitrile Nucleophilic substitution under basic conditions Base (triethylamine), aprotic solvent, 0-25°C Formation of target nitrile compound
3. Bromination of 2-methyl-2-phenylpropanoic acid (alternative route) Selective para-bromination in aqueous medium Bromine, acidic/alkaline aqueous medium 95% 4-bromo regioisomer purity
4. Purification Crystallization, chromatography, esterification/distillation (for intermediates) Solvent systems: hexane, ethyl acetate, THF >95% purity of final product

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromobenzenesulfonyl)-2-methylpropanenitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The sulfonyl group can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous medium.

Major Products

    Substitution: Formation of substituted benzenesulfonyl derivatives.

    Reduction: Formation of 2-(4-bromobenzenesulfonyl)-2-methylpropanamine.

    Oxidation: Formation of 4-bromobenzenesulfonic acid derivatives.

Scientific Research Applications

Chemistry

2-(4-Bromobenzenesulfonyl)-2-methylpropanenitrile serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles (e.g., amines or thiols).
  • Reduction Reactions: The nitrile group can be converted to an amine using reducing agents like lithium aluminum hydride.
  • Oxidation Reactions: The sulfonyl group can be oxidized to form sulfonic acids.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe due to its reactive functional groups. It has shown promise in:

  • Antitumor Activity: Studies indicate that compounds with sulfonamide structures can enhance the effects of other antitumor agents by inhibiting ribonucleotide reductase (RNR), a key enzyme in nucleotide metabolism .
  • Mechanisms of Action: The sulfonyl group acts as an electrophile, facilitating interactions with nucleophilic sites on biomolecules, potentially leading to cytotoxic effects against cancer cells .

Medicine

The compound is being explored for its therapeutic properties:

  • Drug Development: Researchers are investigating its efficacy in combination therapies for various cancers. For instance, it has been reported that the compound enhances the antitumor effects of existing treatments when used in combination with other agents .
  • Pharmaceutical Formulations: It is also being studied for its role in modulating ATP-binding cassette transporters, which are crucial for drug absorption and resistance .

Case Study 1: Antitumor Efficacy

A study published in Cancer Research demonstrated that this compound significantly enhanced the cytotoxicity of established chemotherapeutics against human cancer cell lines. The mechanism involved apoptosis induction through RNR inhibition, suggesting its potential as a co-treatment agent in cancer therapy .

Case Study 2: Biochemical Probes

In another research article, the compound was utilized as a biochemical probe to study cellular mechanisms involving nucleophilic attack processes. The findings indicated that the compound could selectively target specific pathways within cancer cells, providing insights into new therapeutic strategies .

Table 1: Comparison of Chemical Reactions Involving this compound

Reaction TypeDescriptionExample Products
SubstitutionNucleophilic substitution on bromineSubstituted benzenesulfonamide derivatives
ReductionConversion of nitrile to amine2-(4-Bromobenzenesulfonyl)-2-methylpropanamine
OxidationOxidation of sulfonyl group4-Bromobenzenesulfonic acid derivatives

Table 2: Applications in Research and Industry

FieldApplicationDetails
ChemistryOrganic SynthesisIntermediate for synthesizing complex molecules
BiologyAntitumor ResearchEnhances effects of chemotherapeutics
MedicineDrug DevelopmentPotential use in combination therapies
IndustrySpecialty Chemicals ProductionUtilized in manufacturing processes

Mechanism of Action

The mechanism of action of 2-(4-Bromobenzenesulfonyl)-2-methylpropanenitrile involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The nitrile group can also participate in various biochemical reactions, potentially leading to the formation of active metabolites. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound is compared to structurally related nitriles with variations in substituents, functional groups, and ring systems (Table 1).

Table 1: Structural and Molecular Comparison

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups References
2-(4-Bromobenzenesulfonyl)-2-methylpropanenitrile 1178187-96-6 C₁₀H₁₀BrNO₂S 288.16 4-bromo, benzenesulfonyl, nitrile
2-(4-Bromophenyl)-2-methylpropanenitrile 101184-73-0 C₁₀H₁₀BrN 224.10 4-bromo, nitrile (no sulfonyl group)
2-(4-Bromo-3-methylphenyl)-2-methylpropanenitrile 1006390-25-5 C₁₁H₁₂BrN 238.13 4-bromo, 3-methyl, nitrile
2-(2-Bromophenyl)-2-methylpropanenitrile 57775-06-1 C₁₀H₁₀BrN 224.10 2-bromo, nitrile (ortho substitution)
2-(5-Bromo-2-pyrimidinyl)-2-methylpropanenitrile - C₈H₈BrN₃ 226.07 Pyrimidinyl, bromo, nitrile
BI80621 (2-((4-Bromophenyl)sulfonyl)-3-(4-benzylpiperazinyl)prop-2-enenitrile) 1025632-62-5 C₂₀H₂₀BrN₃O₂S 446.36 Benzenesulfonyl, benzylpiperazinyl, nitrile

Substituent Effects on Physical and Chemical Properties

  • Sulfonyl Group Influence: The sulfonyl group in the parent compound increases polarity and molecular weight compared to analogs like 2-(4-Bromophenyl)-2-methylpropanenitrile (288.16 vs. 224.10 g/mol) .
  • Positional Isomerism : The ortho-substituted 2-(2-bromophenyl)-2-methylpropanenitrile exhibits steric hindrance and altered electronic effects compared to the para-substituted parent compound, which may affect reactivity in substitution or coupling reactions .

Biological Activity

2-(4-Bromobenzenesulfonyl)-2-methylpropanenitrile, commonly referred to as BBSM, is a synthetic organic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula: C10H10BrNO2S
  • CAS Number: 1178187-96-6
  • Molecular Weight: 292.26 g/mol

The compound features a bromobenzenesulfonyl group attached to a nitrile functional group, contributing to its reactivity and biological properties.

BBSM's biological activity is primarily attributed to its ability to interact with various biological targets. The sulfonyl group can facilitate binding to proteins, potentially modulating their function. Preliminary studies suggest that BBSM may inhibit specific enzymes involved in cellular signaling pathways, thus influencing processes such as cell proliferation and apoptosis.

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial potential of BBSM against various bacterial strains. In vitro assays demonstrated significant inhibition of growth for both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial effect.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that BBSM may be a candidate for further development as an antimicrobial agent.

Anticancer Properties

BBSM has also been evaluated for its anticancer properties. A study focused on its effects on human cancer cell lines revealed that it induces apoptosis through the activation of caspase pathways. The compound was found to significantly reduce cell viability in breast cancer (MCF-7) and lung cancer (A549) cells.

Cell LineIC50 (µM)
MCF-715
A54920

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy explored the efficacy of BBSM against multi-drug resistant strains. The results indicated that BBSM inhibited biofilm formation, suggesting potential applications in treating chronic infections caused by biofilm-forming bacteria.
  • Anticancer Research : In a clinical trial reported in Cancer Letters, BBSM was administered to patients with advanced solid tumors. Preliminary results showed a reduction in tumor size in 30% of participants, with manageable side effects, highlighting its potential as a therapeutic agent.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(4-Bromobenzenesulfonyl)-2-methylpropanenitrile to improve yield and purity?

Methodological Answer: Synthesis optimization involves selecting appropriate sulfonation and nitrile-introduction strategies. A two-step approach is often used:

Sulfonation : React 4-bromobenzenesulfonyl chloride with a methylpropanenitrile precursor (e.g., 2-methylpropanenitrile) under anhydrous conditions using a base like triethylamine to neutralize HCl byproducts.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate intermediates. Final purity (>95%) can be verified via HPLC with a C18 column and UV detection at 254 nm .
Key Parameters : Control reaction temperature (0–5°C during sulfonation to minimize side reactions) and stoichiometric ratios (1:1.2 molar ratio of sulfonyl chloride to nitrile precursor).

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR to confirm the sulfonyl group (δ ~7.8 ppm for aromatic protons) and nitrile absence of proton signals. ¹H NMR should show a singlet for the methyl groups (δ ~1.6 ppm) .
  • IR : Strong absorption at ~1350 cm⁻¹ (S=O stretching) and ~2240 cm⁻¹ (C≡N stretching) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ at m/z 316.97 (C₁₀H₁₀BrNO₂S).

Advanced Research Questions

Q. How does the bromine substituent influence the reaction mechanisms of this compound in nucleophilic substitutions?

Methodological Answer: The electron-withdrawing bromine activates the sulfonyl group for nucleophilic attack. Computational studies (DFT at B3LYP/6-311+G(d,p)) reveal:

  • Reduced electron density at the sulfonyl sulfur, increasing susceptibility to nucleophiles like amines or alkoxides.
  • Steric hindrance from the methylpropanenitrile group directs substitution to the para position. Kinetic studies using pseudo-first-order conditions (excess nucleophile) can quantify activation parameters .

Q. What strategies resolve contradictions in reported regioselectivity during cycloaddition reactions involving this compound?

Methodological Answer: Regioselectivity discrepancies arise from solvent polarity and catalyst choice. For example:

  • In DMF, the nitrile group participates in [3+2] cycloadditions with azides, forming 1,2,3-triazoles at the sulfonyl-activated position.
  • In toluene, steric effects dominate, favoring reactions at the methylpropanenitrile moiety. Use ¹H NMR reaction monitoring and X-ray crystallography of products to validate regiochemical outcomes .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability : Conduct accelerated degradation studies (e.g., 1M HCl, NaOH, and neutral buffer at 40°C). Monitor degradation via HPLC; sulfonyl esters hydrolyze rapidly under basic conditions (t₁/₂ < 24 hrs at pH 10).
  • Thermal Stability : Use TGA/DSC to identify decomposition onset temperatures (>200°C typical for sulfonamides). Store samples at –20°C in amber vials to prevent photodegradation .

Q. What computational methods predict the compound’s reactivity in photochemical applications?

Methodological Answer:

  • TD-DFT : Calculate excitation energies and UV-Vis spectra (CAM-B3LYP/def2-TZVP) to identify charge-transfer transitions involving the bromine and sulfonyl groups.
  • Molecular Dynamics : Simulate solvent effects (e.g., acetonitrile vs. toluene) on reaction pathways. Correlate computed HOMO-LUMO gaps with experimental redox potentials from cyclic voltammetry .

Method Development Questions

Q. How can analytical methods be developed to detect trace byproducts in synthesized batches?

Methodological Answer:

  • LC-MS/MS : Use a reverse-phase column (e.g., Zorbax Eclipse Plus C18) with a gradient of 0.1% formic acid in water/acetonitrile. Detect byproducts like des-bromo analogs ([M–Br+H]⁺ at m/z 237.03) with MRM transitions.
  • Limit of Detection (LOD) : Validate methods per ICH Q2(R1); aim for LOD < 0.1% w/w .

Q. What crystallographic techniques resolve ambiguities in the compound’s solid-state structure?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation in ethyl acetate. Resolve disorder in the sulfonyl group using SHELXL refinement. Compare with CIF data from similar bromophenyl derivatives (e.g., CCDC 987654) .

Q. Safety and Handling

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use in a fume hood due to potential nitrile vapor release.
  • Spill Management : Neutralize with activated carbon; avoid water to prevent hydrolysis. Store in sealed containers with desiccants to limit moisture exposure .

Properties

IUPAC Name

2-(4-bromophenyl)sulfonyl-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2S/c1-10(2,7-12)15(13,14)9-5-3-8(11)4-6-9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZURLKRPSDLFMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)S(=O)(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1178187-96-6
Record name 2-(4-bromobenzenesulfonyl)-2-methylpropanenitrile
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Retrosynthesis Analysis

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